1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an ethanone backbone, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the trifluoromethyl group.
Profenofos: An organophosphate insecticide with a similar bromine and chlorine substitution pattern.
Uniqueness: 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where these properties are desirable.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVYLXGRYYAVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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